![molecular formula C24H21ClN4O5 B2884548 ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534578-26-2](/img/structure/B2884548.png)
ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and acylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .
Scientific Research Applications
Ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s unique structure allows it to bind selectively to its targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 6-(2-chlorobenzoyl)imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
Compared to similar compounds, ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its specific substituents, which confer unique chemical and biological properties. These differences can affect the compound’s reactivity, selectivity, and overall efficacy in various applications .
Biological Activity
Ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the existing literature on its biological properties, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by their unique tricyclic structure and functional groups that confer specific biological activities. The presence of the chlorobenzoyl and methoxyethyl groups is significant in enhancing its solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit a broad spectrum of antimicrobial activities. For instance, quinazoline derivatives have shown promising antibacterial and antifungal properties due to their ability to interfere with microbial cell wall synthesis or protein synthesis pathways . Ethyl 6-(2-chlorobenzoyl)imino derivatives are hypothesized to exhibit similar mechanisms.
Compound | Activity | IC50 (µM) |
---|---|---|
Ethyl 6-(2-chlorobenzoyl)imino derivative | Antibacterial | TBD |
Doxazosin | Antihypertensive | 348 |
Antitumor Activity
The antitumor potential of related triazatricyclo compounds has been documented in various studies. These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific activity of ethyl 6-(2-chlorobenzoyl)imino against different cancer cell lines remains to be fully elucidated but is an area of active research.
The biological activity of ethyl 6-(2-chlorobenzoyl)imino can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : The interaction with specific receptors may lead to vasorelaxation effects, as seen with other quinazoline derivatives .
- DNA Interaction : Some studies suggest that triazatricyclo compounds can intercalate into DNA, disrupting replication and transcription processes .
Properties
IUPAC Name |
ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-3-34-24(32)17-14-16-20(26-19-10-6-7-11-28(19)23(16)31)29(12-13-33-2)21(17)27-22(30)15-8-4-5-9-18(15)25/h4-11,14H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRANTWZVXBPXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4Cl)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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